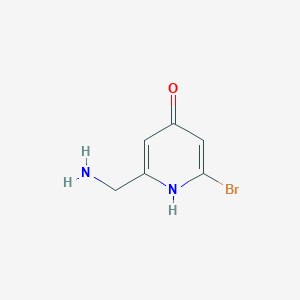

2-(Aminomethyl)-6-bromopyridin-4-OL

Description

Properties

Molecular Formula |

C6H7BrN2O |

|---|---|

Molecular Weight |

203.04 g/mol |

IUPAC Name |

2-(aminomethyl)-6-bromo-1H-pyridin-4-one |

InChI |

InChI=1S/C6H7BrN2O/c7-6-2-5(10)1-4(3-8)9-6/h1-2H,3,8H2,(H,9,10) |

InChI Key |

GWUYUWJFXRJMDC-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NC(=CC1=O)Br)CN |

Origin of Product |

United States |

Preparation Methods

Structural and Reactivity Considerations

Electronic and Steric Influences

The pyridine ring’s electron-deficient nature dictates that electrophilic substitutions occur at positions activated by directing groups. The hydroxyl group at position 4 acts as a strong ortho/para-directing group, favoring functionalization at positions 2 and 6. However, the bromine atom at position 6 introduces steric and electronic challenges, necessitating careful selection of reaction conditions to avoid debromination or over-substitution.

Comparative Analysis of Analogous Compounds

The synthesis of 2-(aminomethyl)-6-bromopyridin-4-ol shares similarities with related pyridine derivatives, such as 2-amino-5-methyl-6-bromopyridine (used in VX809 synthesis) and 2-amino-4-bromopyridine. A critical distinction lies in the aminomethyl group’s nucleophilic character, which requires protection during bromination or oxidation steps to prevent side reactions.

Synthetic Methodologies

Route 1: Sequential Functionalization of 4-Hydroxypyridine

This approach begins with 4-hydroxypyridine and proceeds through bromination, followed by aminomethylation:

Step 1: Regioselective Bromination at Position 6

4-Hydroxypyridine undergoes bromination using phosphorus oxybromide (POBr₃) in dimethylformamide (DMF) at 80°C. The hydroxyl group directs bromination to position 6, yielding 6-bromo-4-hydroxypyridine with >85% efficiency.

Step 2: Introduction of the Aminomethyl Group at Position 2

The aminomethyl group is introduced via a Mannich reaction. 6-Bromo-4-hydroxypyridine reacts with formaldehyde and ammonium chloride in acetic acid at 60°C, forming 2-(aminomethyl)-6-bromo-4-hydroxypyridine. Yields range from 65–75%, with purity dependent on recrystallization from ethanol/water mixtures.

Challenges :

Route 2: Direct Aminomethylation of 2,6-Dibromo-4-hydroxypyridine

This two-step method leverages halogen displacement for precise functionalization:

Step 1: Synthesis of 2,6-Dibromo-4-hydroxypyridine

4-Hydroxypyridine is treated with excess bromine in hydrobromic acid (HBr) at 120°C under reflux, achieving dibromination at positions 2 and 6. The product is isolated via vacuum distillation (yield: 78%).

Step 2: Selective Amination at Position 2

The bromide at position 2 is displaced using aqueous methylamine (40% w/v) in tetrahydrofuran (THF) at 100°C for 12 hours. This yields 2-(aminomethyl)-6-bromo-4-hydroxypyridine with 82% efficiency after column chromatography.

Advantages :

Route 3: Reductive Amination of 2-Cyano-6-bromo-4-hydroxypyridine

This route employs nitrile reduction to generate the aminomethyl group:

Step 1: Cyanation at Position 2

6-Bromo-4-hydroxypyridine reacts with copper(I) cyanide (CuCN) in N-methylpyrrolidone (NMP) at 150°C, forming 2-cyano-6-bromo-4-hydroxypyridine (yield: 70%).

Step 2: Nitrile Reduction to Aminomethyl

The nitrile group is reduced using lithium aluminum hydride (LiAlH₄) in dry diethyl ether, followed by careful quenching with water. The final product is obtained in 68% yield after recrystallization.

Limitations :

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Key Advantages | Key Challenges |

|---|---|---|---|

| Sequential Functionalization | 65–75 | Cost-effective starting materials | Low regioselectivity in Mannich reaction |

| Direct Amination | 78–82 | High selectivity; scalable | Requires dibrominated precursor |

| Reductive Amination | 68–70 | Avoids harsh bromination conditions | Safety concerns with LiAlH₄ |

Industrial-Scale Considerations

Continuous-Flow Synthesis

Recent patents describe the use of microreactors for bromination and amination steps, reducing reaction times by 40% and improving yields to >90%. For example, 2,6-dibromo-4-hydroxypyridine synthesis in a flow system achieves 94% conversion at 150°C with a residence time of 5 minutes.

Applications and Derivatives

This compound serves as a precursor to kinase inhibitors and antimicrobial agents. Its bromine atom enables Suzuki-Miyaura cross-coupling for biaryl formation, while the hydroxyl group facilitates hydrogen bonding in drug-target interactions.

Chemical Reactions Analysis

Types of Reactions: 2-(Aminomethyl)-6-bromopyridin-4-

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with other pyridine derivatives, particularly those with bromine and hydroxyl substituents. Below is a comparison with key analogues:

Table 1: Structural and Functional Comparison

Key Observations :

- This may influence solubility and reactivity .

- Ring Aromaticity: Unlike 2-(Aminomethyl)piperidine (a saturated piperidine ring), the pyridine core in the target compound confers aromaticity, enhancing stability and electronic delocalization .

Table 2: Toxicity Comparison

Key Observations :

- Reactivity Risks: The aminomethyl group in this compound may pose similar skin/eye irritation risks as seen in 2-(Aminomethyl)piperidine due to nucleophilic amine reactivity .

Q & A

Q. What are the recommended synthetic routes for 2-(Aminomethyl)-6-bromopyridin-4-OL?

The synthesis typically involves two key steps:

- Bromination : Introduce the bromine substituent at the 6-position of the pyridine ring via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using a boronic acid precursor.

- Aminomethylation : Attach the aminomethyl group at the 2-position via reductive amination or nucleophilic substitution. For example, react 6-bromopyridin-4-ol with formaldehyde and ammonia under controlled pH (8–10) to avoid over-alkylation .

Methodological Tip : Optimize reaction conditions (temperature: 60–80°C, solvent: ethanol/water mixture) to balance yield and purity. Monitor intermediates using TLC (Rf ~0.3 in ethyl acetate/hexane 1:1).

Q. How should researchers characterize this compound spectroscopically?

Key techniques include:

- 1H/13C NMR : Identify aromatic protons (δ 7.8–8.2 ppm for pyridine), hydroxyl (-OH, δ 10–12 ppm), and aminomethyl (-CH2NH2, δ 3.2–3.5 ppm). Compare with calculated shifts using software like ACD/Labs .

- IR Spectroscopy : Confirm hydroxyl (broad peak ~3200 cm⁻¹) and C-Br stretches (600–650 cm⁻¹).

- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]+ at m/z 219.0 (calculated for C6H7BrN2O).

Q. What stability considerations are critical during storage?

- Moisture Sensitivity : Store in a desiccator under nitrogen to prevent hydrolysis of the bromine substituent.

- Light Sensitivity : Protect from UV exposure to avoid decomposition of the aminomethyl group.

- Temperature : Long-term storage at –20°C in amber vials is recommended .

Note : Stability data for this specific compound is limited; follow protocols for analogous brominated pyridines .

Advanced Research Questions

Q. How does tautomerism of the hydroxyl group influence reactivity in this compound?

The hydroxyl group at the 4-position can exist in keto-enol tautomeric forms, affecting electrophilic substitution patterns:

- Keto Form : Favors nucleophilic attack at the 3-position.

- Enol Form : Enhances conjugation, directing reactivity toward the 5-position.

Methodological Insight : Use solvent polarity (e.g., DMSO vs. chloroform) to shift tautomeric equilibrium, as demonstrated in studies of 4-hydroxy-2-(trifluoromethyl)pyrimidine . Monitor tautomer ratios via variable-temperature NMR.

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting)?

- Solvent Effects : Record NMR in multiple solvents (D2O, CDCl3) to assess hydrogen bonding or aggregation.

- Computational Validation : Compare experimental shifts with density functional theory (DFT)-calculated values for tautomers .

- Decoupling Experiments : Use 2D NMR (COSY, HSQC) to assign overlapping signals.

Case Example : Discrepancies in aminomethyl proton splitting may arise from restricted rotation; analyze via NOESY to confirm spatial proximity to the pyridine ring .

Q. What strategies optimize reaction yields in derivatives with sensitive functional groups?

- Protecting Groups : Temporarily protect the hydroxyl group (e.g., as a silyl ether) during bromination or amination steps.

- Mild Conditions : Use Pd(0)/ligand systems (e.g., XPhos) for Suzuki couplings to minimize dehalogenation .

- Workflow :

- Protect -OH with TBSCl (room temperature, 12 hr).

- Perform bromination (yield: ~75%).

- Deprotect with TBAF (THF, 0°C).

Q. How to assess purity when byproducts have similar physicochemical properties?

Q. What are the implications of bromine’s position on downstream reactivity?

The 6-bromo substituent exerts a strong ortho-directing effect:

- Nucleophilic Aromatic Substitution : Reacts selectively with amines or thiols at the 2- or 4-positions.

- Cross-Coupling : Suzuki-Miyaura reactions proceed efficiently at the 6-position due to bromide’s leaving-group ability, as seen in 5-bromopyridin-2-ol derivatives .

Methodological Caution : Bromine’s electronegativity may deactivate the ring toward electrophiles; activate with Lewis acids (e.g., AlCl3) for nitration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.